molecular formula C7H9ClN2O4 B1662421 Trimidox (hydrochloride) CAS No. 95933-75-8

Trimidox (hydrochloride)

カタログ番号: B1662421
CAS番号: 95933-75-8
分子量: 220.61 g/mol
InChIキー: KBKNXSNOQYLIRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Trimidox (hydrochloride) can be synthesized through various chemical reactions. One common method involves the reaction of N,3,4,5-tetrahydroxy-benzenecarboximidamide with hydrochloric acid to form the monohydrochloride salt . The reaction conditions typically include controlled temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of Trimidox (hydrochloride) involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and efficacy of the compound .

化学反応の分析

Types of Reactions

Trimidox (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of Trimidox (hydrochloride) .

科学的研究の応用

Biochemical Properties and Mechanism of Action

Trimidox is chemically classified as 3,4,5-trihydroxybenzamidoxime. Its primary mechanism involves the inhibition of ribonucleotide reductase (RNR), an enzyme critical for de novo DNA synthesis. RNR's activity is essential for the proliferation of cancer cells, making it a prime target for chemotherapy.

  • Inhibition Potency : Trimidox exhibits a significantly lower IC50 value compared to hydroxyurea, the only clinically used RNR inhibitor. Specifically, Trimidox has an IC50 of approximately 5 µM against RNR in L1210 cell extracts, whereas hydroxyurea's IC50 is around 500 µM .
  • Cytotoxicity : In L1210 leukemia cells, Trimidox shows cytotoxic effects with an IC50 of 7.5 µM, indicating its potential effectiveness in cancer treatment .

Cancer Treatment

Trimidox has shown promise in various preclinical studies as a therapeutic agent against leukemia:

  • Leukemia Models : In murine models bearing L1210 leukemia, Trimidox administration resulted in a significant increase in lifespan—up to 112% in female mice . This underscores its potential utility as a chemotherapeutic agent.
  • Induction of Apoptosis : Trimidox induces apoptosis in several human leukemia cell lines (e.g., HL-60, NALM-6) through mechanisms involving cytochrome c release and caspase activation . Notably, it activates caspase-3 and caspase-9 but does not affect caspase-8, suggesting a specific apoptotic pathway engagement .

Combination Therapy

Research indicates that Trimidox may enhance the effectiveness of other chemotherapeutic agents:

  • Synergistic Effects : When combined with tiazofurin, Trimidox exhibited synergistic growth inhibitory activity against leukemia cell lines, suggesting a potential strategy for improving treatment outcomes .

In Vivo Studies

A detailed study involving L1210 tumor-bearing mice demonstrated that Trimidox not only inhibited tumor growth but also enhanced survival rates significantly compared to control groups . The study highlighted that both male and female mice responded positively to treatment, although females showed more pronounced benefits.

In Vitro Studies

In vitro experiments have confirmed that Trimidox effectively reduces deoxyguanosine triphosphate (dGTP) and deoxycytidine triphosphate (dCTP) levels significantly in treated cells—down to 24% and 39% of control values, respectively . This reduction is critical as it directly impacts DNA synthesis and cell proliferation.

Future Directions and Considerations

The promising results from preclinical studies warrant further investigation into the clinical applications of Trimidox:

  • Clinical Trials : Future clinical trials should focus on evaluating the efficacy and safety profile of Trimidox in human subjects with various types of leukemia.
  • Mechanistic Studies : Additional research is needed to fully elucidate the apoptotic pathways activated by Trimidox and its interactions with other chemotherapeutic agents.

作用機序

Trimidox (hydrochloride) exerts its effects by inhibiting ribonucleotide reductase, the rate-limiting enzyme for de novo DNA synthesis. This inhibition leads to a reduction in the levels of deoxyguanosine triphosphate and deoxycytidine triphosphate, which are essential for DNA synthesis and cell proliferation. The compound induces apoptosis in leukemia cells by activating caspases and promoting cytochrome c release .

類似化合物との比較

Trimidox (hydrochloride) is unique in its specific inhibition of ribonucleotide reductase. Similar compounds include:

Trimidox (hydrochloride) stands out due to its specific molecular structure and the unique pathways it targets, making it a valuable compound in scientific research and potential therapeutic applications .

生物活性

Trimidox (hydrochloride), chemically known as 3,4,5-trihydroxybenzamidoxime, is a potent inhibitor of ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis. Its biological activity has been extensively studied, particularly in the context of cancer therapy due to its ability to induce apoptosis in various leukemia cell lines. This article explores the biological activity of Trimidox, focusing on its mechanism of action, efficacy in inhibiting tumor growth, and relevant case studies.

Trimidox functions primarily by inhibiting ribonucleotide reductase, leading to decreased levels of deoxyribonucleotides (dGTP and dCTP) necessary for DNA synthesis. This inhibition results in the induction of apoptosis through the activation of caspases, which are critical enzymes involved in programmed cell death.

  • Ribonucleotide Reductase Inhibition : Trimidox shows significant inhibition of RR with an IC50 value of approximately 5 µM in L1210 cells, compared to hydroxyurea, which has an IC50 of 500 µM .
  • Apoptotic Pathway : The compound induces apoptosis in HL-60 promyelocytic leukemia cells by activating caspases without altering cell cycle distribution . It triggers cytochrome c release from mitochondria, which is a hallmark of apoptosis .

Efficacy in Cancer Treatment

Trimidox has demonstrated promising results in various preclinical studies involving different leukemia models.

In Vitro Studies

  • HL-60 Cells : In HL-60 cells, Trimidox induced apoptosis with an IC50 value of 35 µM . The treatment resulted in morphological changes indicative of apoptosis and increased expression of c-myc, suggesting a link between c-myc expression and apoptotic induction .
  • NALM-6 Cells : Similar effects were observed in NALM-6 human B cell leukemia cells, where Trimidox treatment led to significant DNA damage and apoptosis via caspase activation .

In Vivo Studies

A notable study demonstrated that Trimidox significantly increased the lifespan of mice with L1210 leukemia. Mice treated with 200 mg/kg of Trimidox showed an increase in lifespan by 82% for males and 112% for females after a nine-day treatment regimen .

Data Tables

Study Cell Line IC50 (µM) Mechanism Outcome
L1210 CellsL12105Ribonucleotide reductase inhibitionSignificant lifespan increase
Promyelocytic LeukemiaHL-6035Apoptosis induction via caspase activationInduction of apoptosis
Human B Cell LeukemiaNALM-6250Cytochrome c releaseIncreased DNA damage and apoptosis

Case Studies

  • Efficacy Against L1210 Leukemia : In a study involving L1210 leukemia-bearing mice, Trimidox was administered at varying dosages. The results indicated a significant reduction in tumor size and prolonged survival rates compared to control groups .
  • Apoptosis Induction in HL-60 Cells : A detailed investigation into HL-60 cells showed that Trimidox treatment led to characteristic apoptotic features such as DNA fragmentation and PARP cleavage. This study highlighted the role of caspases in mediating the apoptotic response triggered by Trimidox .
  • Comparison with Hydroxyurea : When compared to hydroxyurea, Trimidox exhibited superior efficacy as a ribonucleotide reductase inhibitor, highlighting its potential as a more effective therapeutic agent for hematological malignancies .

特性

IUPAC Name

N',3,4,5-tetrahydroxybenzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4.ClH/c8-7(9-13)3-1-4(10)6(12)5(11)2-3;/h1-2,10-13H,(H2,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKNXSNOQYLIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=NO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95933-75-8
Record name Benzenecarboximidamide, N,3,4,5-tetrahydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95933-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimidox (hydrochloride)
Reactant of Route 2
Trimidox (hydrochloride)
Reactant of Route 3
Trimidox (hydrochloride)
Reactant of Route 4
Trimidox (hydrochloride)
Reactant of Route 5
Trimidox (hydrochloride)
Reactant of Route 6
Trimidox (hydrochloride)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。